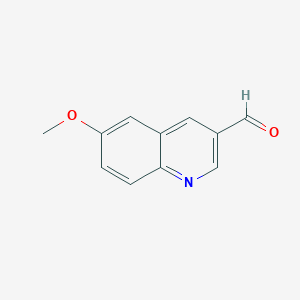

6-Methoxyquinoline-3-carbaldehyde

描述

Contextualization within Quinoline (B57606) Chemistry

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.govfrontiersin.org This fundamental structure is the scaffold for a vast array of derivatives with diverse applications, particularly in medicinal chemistry. rsc.orgijpsjournal.com The properties and reactivity of quinoline and its derivatives are influenced by the nitrogen atom in the heterocyclic ring and the substituents on the carbocyclic ring. frontiersin.orgtandfonline.com

6-Methoxyquinoline-3-carbaldehyde belongs to this broad family of quinoline derivatives. The "6-methoxy" designation indicates the presence of a methoxy (B1213986) group (-OCH₃) at the sixth position of the quinoline ring system, while the "3-carbaldehyde" (or 3-carboxaldehyde) signifies an aldehyde group (-CHO) at the third position. nih.govscbt.com This specific arrangement of functional groups imparts distinct chemical properties and reactivity to the molecule, making it a valuable intermediate in organic synthesis.

The quinoline core itself is known for its role in the development of various therapeutic agents. nih.govijpsjournal.com The addition of substituents like the methoxy and aldehyde groups allows for further chemical modifications, enabling the synthesis of more complex molecules with tailored properties. frontiersin.org For instance, the aldehyde group is a reactive site for condensation reactions with amines and hydrazines to form Schiff bases, which are precursors to other heterocyclic systems. nih.govrsc.org

Academic Relevance and Research Trajectory of this compound

The academic interest in this compound stems from its utility as a precursor in the synthesis of novel compounds. Researchers have explored its reactions to create more elaborate molecular architectures. For example, it has been used in condensation reactions with various nucleophiles to generate new quinoline-based derivatives. nih.gov

A notable area of research involves the use of related quinoline-3-carbaldehydes in multicomponent reactions and metal-catalyzed cross-coupling reactions. nih.gov While specific research on this compound is a niche within the broader field of quinoline chemistry, the principles and reactions applied to similar quinoline aldehydes are often applicable. For instance, the Vilsmeier-Haack reaction is a common method for synthesizing quinoline-3-carbaldehydes. nih.govmdpi.com

The trajectory of research involving this compound and its analogs points towards the continued exploration of its synthetic potential. Scientists are interested in developing efficient and green synthetic methods for quinoline derivatives. rsc.orgtandfonline.com The functional groups of this compound make it a candidate for such investigations, aiming to produce diverse libraries of compounds for further study.

Scope and Objectives of Scholarly Inquiry into this compound Research

The primary objective of scholarly inquiry into this compound is to understand its chemical behavior and exploit its synthetic versatility. Key areas of investigation include:

Synthesis and Characterization: Developing efficient and scalable methods for the synthesis of this compound and its derivatives. This includes the use of various catalytic systems and reaction conditions. chemicalbook.comgoogle.com Detailed characterization using spectroscopic techniques is crucial to confirm the structure and purity of the synthesized compounds. nih.govnih.gov

Reaction Chemistry: Exploring the reactivity of the aldehyde and methoxy groups, as well as the quinoline ring itself. This involves studying a range of chemical transformations, such as nucleophilic additions, condensations, and cross-coupling reactions, to generate novel molecular frameworks. nih.govnih.gov

Development of Novel Heterocyclic Systems: Utilizing this compound as a building block for the construction of more complex, fused heterocyclic systems. This is driven by the continuous search for new compounds with unique properties. nih.govmdpi.com

The broader goal of this research is to expand the toolbox of synthetic organic chemists and to provide a platform for the discovery of new molecules with potential applications in various scientific fields. The insights gained from studying the chemistry of this compound contribute to the fundamental understanding of heterocyclic chemistry as a whole.

Structure

3D Structure

属性

IUPAC Name |

6-methoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-10-2-3-11-9(5-10)4-8(7-13)6-12-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZDZJCVUKXINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=CN=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10490291 | |

| Record name | 6-Methoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10490291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13669-60-8 | |

| Record name | 6-Methoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10490291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6 Methoxyquinoline 3 Carbaldehyde and Its Precursors

Vilsmeier-Haack Reaction as a Primary Synthetic Route to 2-Chloro-6-methoxyquinoline-3-carbaldehyde (B1361333)

The Vilsmeier-Haack reaction stands out as a versatile and efficient method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect a cyclization and formylation of the acetanilide (B955) precursor. chemijournal.com

Synthesis from N-(4-Methoxyphenyl)acetamide Precursors

The reaction conditions, such as the molar ratio of reactants and temperature, are critical for optimizing the yield. For instance, studies have shown that the yield of the product can be maximized by adjusting the molar proportion of POCl₃.

Table 1: Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

| Precursor | Reagents | Conditions | Product | Yield |

|---|

Application to Acetanilide Derivatives

The Vilsmeier-Haack reaction is broadly applicable to a range of acetanilide derivatives, allowing for the synthesis of various substituted 2-chloro-3-formylquinolines. chemijournal.com The nature of the substituent on the acetanilide ring significantly influences the reaction's efficiency. Electron-donating groups on the N-arylacetamides generally facilitate the cyclization and lead to better yields and shorter reaction times compared to those with electron-withdrawing groups. For example, acetanilides with electron-donating groups at the meta-position have been shown to afford quinolines in particularly good yields.

The general procedure involves the dropwise addition of POCl₃ to a mixture of the acetanilide derivative in DMF at a low temperature (0-5 °C), followed by heating to around 80-90 °C. chemijournal.comresearchgate.net This method has been successfully used to prepare a variety of substituted quinolines. chemijournal.comchemijournal.com

Advanced Synthetic Approaches to the Core Quinoline (B57606) Structure

Skraup Synthesis for 6-Methoxyquinoline (B18371)

The Skraup synthesis is a classic and widely adopted method for the preparation of the fundamental 6-methoxyquinoline structure. google.com This reaction involves the cyclization of an arylamine, in this case, p-anisidine (B42471) (p-methoxyaniline), with glycerol (B35011) in the presence of a dehydrating agent like sulfuric acid and an oxidizing agent. google.comwikipedia.org

A modified Skraup reaction for synthesizing 6-methoxy-8-nitroquinoline, a related compound, involves reacting 3-nitro-4-aminoanisole with glycerol, arsenic oxide, and sulfuric acid. orgsyn.org While the traditional Skraup reaction can be vigorous, modifications such as the use of boric acid or ferrous sulfate (B86663) can help to control the reaction's intensity. wikipedia.orgorgsyn.org A specific method for producing 6-methoxyquinoline involves slowly adding concentrated sulfuric acid to a mixture of p-methoxyaniline, glycerol, p-methoxy nitrobenzene (B124822) (as the oxidizing agent), ferrous sulfate, and boric acid, followed by heating. google.com

Table 2: Skraup Synthesis of 6-Methoxyquinoline

| Arylamine | Reagents | Conditions | Product | Yield |

|---|

Preparation of Halogenated 6-Methoxyquinoline-3-carbaldehyde Intermediates

Halogenated derivatives of this compound are crucial intermediates for further functionalization, particularly in the synthesis of more complex molecules.

2-Chloro-6-methoxyquinoline-3-carbaldehyde

As detailed in section 2.1.1, the primary route to 2-chloro-6-methoxyquinoline-3-carbaldehyde is the Vilsmeier-Haack reaction using N-(4-methoxyphenyl)acetamide as the starting material. nih.govresearchgate.net This compound serves as a versatile building block for introducing various substituents at the 2-position of the quinoline ring through nucleophilic substitution reactions. researchgate.net

2-Iodo-6-methoxyquinoline-3-carbaldehyde

The more reactive 2-iodo derivative can be prepared from 2-chloro-6-methoxyquinoline-3-carbaldehyde. nih.gov A common method for this transformation is a halogen exchange reaction. For instance, treating the 2-chloro derivative with sodium iodide in the presence of a catalytic amount of hydrochloric acid and a phase transfer catalyst like tetra-n-butylammonium iodide (TBAI) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) can yield the 2-iodo-6-methoxyquinoline-3-carbaldehyde. nih.gov Another approach involves reacting the 2-chloro compound with sodium iodide in acetonitrile. mdpi.com This increased reactivity of the iodo-substituted quinoline makes it particularly useful for subsequent cross-coupling reactions, such as the Suzuki reaction, to introduce aryl or other groups at the 2-position. nih.gov

Table 3: Halogenated this compound Intermediates

| Compound | Starting Material | Reagents | Product |

|---|---|---|---|

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | N-(4-Methoxyphenyl)acetamide | POCl₃, DMF | 2-Chloro-6-methoxyquinoline-3-carbaldehyde |

Chemical Reactivity and Derivatization Strategies of 6 Methoxyquinoline 3 Carbaldehyde

Reactions Involving the Aldehyde Functional Group (–CHO)

The aldehyde group (–CHO) in 6-methoxyquinoline-3-carbaldehyde is a primary site for a variety of chemical transformations, including condensation reactions, nucleophilic additions, and reductions. These reactions allow for the facile introduction of new functional groups and the construction of more complex molecular architectures.

Condensation Reactions

Condensation reactions are a cornerstone of organic synthesis, and the aldehyde functionality of this compound readily participates in such transformations. These reactions involve the joining of two molecules with the elimination of a small molecule, typically water.

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. This reversible reaction is typically catalyzed by an acid and driven to completion by the removal of water. mdpi.com For instance, the condensation of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) with phenyl hydrazine (B178648) yields a Schiff base, which can then undergo intramolecular cyclization to form a 1H-pyrazolo[3,4-b]quinoline derivative. nih.gov Similarly, reactions with other amines, such as 2,6-diisopropylbenzenamine, produce crystalline Schiff bases in high yields. mdpi.com These reactions are fundamental in the synthesis of various heterocyclic compounds and have been extensively studied. nih.govscience.govoncologyradiotherapy.com

Table 1: Examples of Schiff Base Formation

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| 2-chloro-6-methoxyquinoline-3-carbaldehyde | Phenyl hydrazine | Schiff Base (intermediate) | nih.gov |

| Quinolinecarbaldehydes | 2,6-diisopropylbenzenamine | Crystalline Schiff Bases | mdpi.com |

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a basic catalyst. sigmaaldrich.com This reaction, followed by spontaneous dehydration, results in an α,β-unsaturated carbonyl compound. sigmaaldrich.com While specific examples involving this compound are not detailed in the provided results, the general mechanism involves the activation of the aldehyde by a catalyst, followed by condensation with the active methylene compound. nih.gov This strategy is widely used in the synthesis of various complex molecules and natural products. sci-hub.semdpi.com

The aldehyde group of this compound can react with hydrazides to form hydrazones. For example, treatment of carbaldehydes with hydrazine hydrate (B1144303) in ethanol (B145695) at room temperature can generate quinoline (B57606) hydrazones. mdpi.com These hydrazones can be further modified, for instance, by coupling with carboxylic acids to yield hydrazide-hydrazones. mdpi.com The reaction of 2-chloroquinoline-3-carbaldehydes with hydrazine hydrate initially forms a hydrazone, which can then react with other aldehydes. nih.gov The reaction of hydroxypyrrolines with hydrazides can lead to the formation of various azaheterocyclic scaffolds, including di- and tetrahydropyridazines. nih.gov

Table 2: Reactions with Hydrazides

| Reactant 1 | Reactant 2 | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Carbaldehydes | Hydrazine hydrate | Ethanol, Room Temperature | Quinoline hydrazones | mdpi.com |

| 2-chloroquinoline-3-carbaldehyde (B1585622) | Hydrazine hydrate | - | 2-chloro-3-(hydrazonomethyl)quinoline | nih.gov |

Nucleophilic Addition Reactions

The carbon atom of the aldehyde group is electrophilic and thus susceptible to attack by nucleophiles. dalalinstitute.com This leads to nucleophilic addition reactions, a fundamental class of reactions for aldehydes. The addition of a nucleophile to the carbon-oxygen double bond breaks the pi bond and forms a new single bond to the nucleophile, with the electrons from the pi bond moving to the oxygen atom. dalalinstitute.com In the context of quinolines, nucleophiles can add to carbon 2, and under certain conditions, to carbon 4. quimicaorganica.org While the provided search results discuss the general principles of nucleophilic addition to aldehydes and quinolines, specific examples detailing the nucleophilic addition to the aldehyde group of this compound are not explicitly provided. dalalinstitute.comquimicaorganica.orgclockss.orgacademie-sciences.fr

Pinacolization

The pinacol (B44631) coupling reaction is a classic organic transformation that involves the reductive coupling of a carbonyl compound, such as an aldehyde or ketone, to form a vicinal diol. wikipedia.orgorganic-chemistry.org This process is typically initiated by a one-electron reduction of the carbonyl group, often using a reducing agent like magnesium, to generate a ketyl radical anion. wikipedia.org Two of these radical intermediates then couple to form the carbon-carbon bond of the diol. organic-chemistry.org

While specific studies on the pinacol coupling of this compound are not extensively detailed in the provided search results, the general mechanism of pinacol reactions suggests that it would undergo homocoupling to produce a symmetrically substituted 1,2-diol. wikipedia.orgorganic-chemistry.org The reaction is known to be applicable to a wide range of aldehydes, with aryl carbonyls often providing higher yields than their aliphatic counterparts. wikipedia.org

Reactions at the Quinoline Ring System

The quinoline core of this compound is amenable to various modifications, including nucleophilic substitution and cross-coupling reactions, which allow for the introduction of diverse functionalities.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key strategy for modifying aromatic rings, particularly those activated by electron-withdrawing groups. nih.gov In the context of quinoline derivatives, this type of reaction allows for the replacement of leaving groups on the ring with various nucleophiles.

Introduction of Fluorine and Arylsulfonyl Moieties

The introduction of fluorine into heterocyclic systems is of significant interest in medicinal chemistry due to the unique properties it imparts to molecules. nih.gov One common method for introducing fluorine is through nucleophilic substitution, where a suitable leaving group is displaced by a fluoride (B91410) ion. For instance, 6-chloropurine (B14466) derivatives can be converted to their 6-fluoropurine (B74353) counterparts via halogen exchange. researchgate.net A similar strategy could be envisioned for appropriately substituted 6-methoxyquinoline (B18371) precursors. The synthesis of 2,4-dichloro-3-fluoro-6-methoxyquinoline (B3080556) has been achieved, which can then undergo further functionalization. researchgate.net

The introduction of arylsulfonyl groups can also be accomplished through nucleophilic substitution reactions. While direct examples with this compound are not provided, the general principle involves the reaction of a quinoline derivative bearing a good leaving group with an arylsulfinate salt.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been widely applied in the synthesis of complex organic molecules, including pharmaceuticals. nih.govnih.gov

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govrsc.orgrsc.org This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov

In the context of quinoline chemistry, the Suzuki-Miyaura coupling has been successfully employed to synthesize a variety of derivatives. For example, 2-aryl-6,8-dibromo-4-methoxyquinolines have been coupled with arylvinylboronic acids to produce 2-aryl-6,8-bis(2-arylethenyl)-4-methoxyquinolines. nih.gov Similarly, this reaction has been a key step in the synthesis of various biologically active molecules, including progesterone (B1679170) receptor antagonists and EP4 receptor antagonists. nih.govresearchgate.net Although a direct Suzuki-Miyaura coupling of this compound itself is not detailed, the presence of a suitable halide on the quinoline ring would enable its participation in such a reaction.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Quinoline Derivatives

| Quinoline Substrate | Coupling Partner | Catalyst System | Product | Reference |

| 2-Aryl-6,8-dibromo-4-methoxyquinolines | Arylvinylboronic acids | Not specified | 2-Aryl-6,8-bis(2-arylethenyl)-4-methoxyquinolines | nih.gov |

| Halogenated quinoline | 3-Chloro-phenyl-boronic acid | PdCl₂(dppf)·CH₂Cl₂ / K₂CO₃ | Bi-aryl ester derivatives | nih.gov |

| Halogen-substituted phenyl or pyridine (B92270) derivatives | 3-(Hydroxymethyl)-phenyl-boronic acid | PdCl₂(dppf)·CH₂Cl₂ | Bi-aryl-ester analogs | nih.gov |

Sonogashira Coupling

The Sonogashira coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. chemrxiv.orgrsc.org This reaction has found broad application in the synthesis of alkynyl-substituted aromatic and heterocyclic compounds. soton.ac.ukresearchgate.netresearchgate.net

While a specific example of a Sonogashira coupling involving this compound is not provided, the reaction is generally applicable to haloquinolines. For instance, the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine with terminal alkynes has been successfully demonstrated. soton.ac.uk This suggests that a halogenated derivative of this compound could readily undergo this transformation to introduce an alkynyl moiety. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. soton.ac.uk

Table 2: General Conditions for Sonogashira Coupling

| Component | Example Reagents/Conditions | Reference |

| Substrate | Aryl or vinyl halide (e.g., 6-bromo-3-fluoro-2-cyanopyridine) | soton.ac.uk |

| Coupling Partner | Terminal alkyne | chemrxiv.org |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | chemrxiv.orgsoton.ac.uk |

| Co-catalyst | Copper(I) salt (e.g., CuI) | soton.ac.uk |

| Base | Amine (e.g., Et₃N) | soton.ac.uk |

| Solvent | THF, DMF, Toluene | chemrxiv.orgsoton.ac.uk |

Cyclization Reactions

The aldehyde functionality of this compound is a key handle for constructing fused ring systems. These reactions typically involve condensation with a binucleophilic reagent, followed by an intramolecular cyclization step.

Formation of Fused Heterocyclic Systems (e.g., Pyrazoloquinolines)

The synthesis of pyrazolo[4,3-c]quinolines, a class of compounds with recognized anti-inflammatory and other biological activities, can be achieved from quinoline-3-carbaldehydes. nih.govsemanticscholar.org This transformation involves the reaction of the carbaldehyde with a hydrazine derivative. The initial step is the formation of a hydrazone, which then undergoes an intramolecular cyclization to yield the fused pyrazoloquinoline ring system. mdpi.com

While direct synthesis from this compound is a viable pathway, multistep syntheses are also common. For instance, a related precursor, 2-chloro-6-methoxyquinoline-3-carbaldehyde, can be synthesized via the Vilsmeier-Haack reaction from N-(4-anisyl)acetamide. researchgate.net This chloro-derivative can then be further manipulated. The general strategy often involves creating an intermediate that is primed for cyclization. For example, chalcones derived from pyrazole-4-carbaldehydes can undergo reductive cyclization to form pyrazolo[4,3-c]quinolines. semanticscholar.org

Table 1: Synthesis of Pyrazolo[4,3-c]quinolines

| Starting Material | Reagents | Product | Reference |

| Quinoline-3-carbaldehyde derivative | Hydrazine derivative | Pyrazolo[4,3-c]quinoline | mdpi.com |

| Pyrazole-4-carbaldehyde derived chalcone | Fe-AcOH | Pyrazolo[4,3-c]quinoline | semanticscholar.org |

Conversion to 2-Oxo-1,2-dihydroquinolines

This compound can be converted to its corresponding 2-oxo-1,2-dihydroquinoline derivative, also known as a quinolinone. cymitquimica.comscbt.com These structures are significant scaffolds in medicinal chemistry. nih.gov The conversion of a related compound, 2-chloroquinoline-3-carbaldehyde, to 7-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is achieved by heating with aqueous hydrochloric acid. nih.gov A similar acidic hydrolysis approach can be applied to a 2-chloro-6-methoxyquinoline-3-carbaldehyde precursor to yield 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Alternatively, the reaction of 2-chloro-3-quinolinecarboxaldehyde with potassium hydroxide (B78521) in methanol (B129727) also yields a methoxy-substituted quinoline derivative. nih.gov

These 2-oxo-quinoline-3-carbaldehyde derivatives are valuable intermediates for creating a variety of Schiff-base derivatives with potential antioxidant properties. nih.gov

Synthesis of Complex Hybrid Structures and Analogues

The reactivity of this compound extends to its use as a building block in the synthesis of hybrid molecules, where the quinoline core is linked to other heterocyclic systems. These hybrid structures are of interest in drug discovery, aiming to combine the therapeutic potentials of different pharmacophores. mdpi.comnih.govresearchgate.net

Quinoline-Thiazolidine-2,4-dione Hybrids

A prominent strategy for creating quinoline-thiazolidine-2,4-dione hybrids involves the Knoevenagel condensation. ijsrst.comresearchgate.net This reaction occurs between the aldehyde group of this compound and the active methylene group of thiazolidine-2,4-dione (TZD). nih.govjuniperpublishers.com The condensation is typically catalyzed by a base, such as piperidine, in a suitable solvent like toluene, to yield a 5-ylidenethiazolidine-2,4-dione derivative. nih.govresearchgate.netresearchgate.net

These hybrid molecules, which merge the quinoline scaffold with the TZD ring (a known pharmacophore in antidiabetic agents), have been investigated for various biological activities. nih.govnih.govresearchgate.netnih.gov The synthesis can be designed in both linear and convergent pathways to create a diverse library of compounds. nih.gov

Table 2: Knoevenagel Condensation for Quinoline-Thiazolidine-2,4-dione Hybrids

| Quinoline Aldehyde | Reagent | Catalyst | Product | Reference |

| 2-chloroquinoline-3-carbaldehyde | Thiazolidine-2,4-dione | Piperidine | 5-((2-chloroquinolin-3-yl)methylene)thiazolidine-2,4-dione | nih.gov |

| Substituted quinoline-3-carbaldehyde | Thiazolidine-2,4-dione | Piperidine/Pyrrolidine | 5-(substituted quinolin-3-ylmethylene)thiazolidine-2,4-dione | juniperpublishers.comresearchgate.net |

Quinoline-Pyrimidine Conjugates

The synthesis of quinoline-pyrimidine conjugates often utilizes multicomponent reactions, such as the Biginelli reaction, or nucleophilic substitution pathways. nih.govbeilstein-journals.orgnih.govresearchgate.netthesciencein.org While a direct Biginelli reaction with this compound is conceivable, a common approach involves the synthesis of a more complex quinoline derivative that can be subsequently coupled with a pyrimidine (B1678525) moiety.

For example, N-(7-chloroquinolin-4-yl)-N'-(4,6-diphenylpyrimidin-2-yl)alkanediamine hybrids have been synthesized and evaluated for their potential as antimalarial agents. nih.gov This highlights a strategy where the quinoline and pyrimidine rings are linked via a flexible or rigid linker, a common approach in the design of hybrid drugs. nih.govthesciencein.org

Imidazopyridine-Quinoline Hybrids

The construction of imidazopyridine-quinoline hybrids from this compound is a less commonly documented transformation. However, general methods for synthesizing quinoline-imidazole hybrids exist, often involving multi-step sequences. rsc.org One potential route could involve the conversion of the aldehyde to a suitable derivative that can then participate in a cycloaddition or condensation reaction to form the imidazole (B134444) or imidazopyridine ring system. For instance, ultrasound-assisted synthesis has been reported for creating hybrid quinoline-imidazole derivatives through N-alkylation of an imidazole ring followed by a Huisgen [3+2] dipolar cycloaddition. rsc.org

Quinolylnitrone Derivatives

The aldehyde functional group of this compound is a versatile handle for the synthesis of various heterocyclic derivatives. One important class of derivatives is the quinolylnitrones, which are typically synthesized through the condensation of the aldehyde with an N-substituted hydroxylamine (B1172632). Nitrones are valuable intermediates in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions for the construction of five-membered heterocyclic rings.

A general and widely applicable method for the synthesis of quinolylnitrones from this compound involves its reaction with an N-aryl- or N-alkylhydroxylamine, such as N-phenylhydroxylamine. The reaction is typically carried out in a suitable solvent, such as ethanol or methanol, and may be heated to ensure completion. The condensation proceeds via the formation of a hemiaminal intermediate, which then dehydrates to form the stable C-(6-methoxyquinolin-3-yl)-N-phenylnitrone.

The reaction is generally clean and provides the nitrone product in good yield. The resulting quinolylnitrone possesses both a quinoline moiety, known for its presence in biologically active compounds, and a nitrone functional group, a versatile 1,3-dipole.

Table 1: Synthesis of a Representative Quinolylnitrone Derivative

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

|---|---|---|---|

| This compound | N-Phenylhydroxylamine | C-(6-methoxyquinolin-3-yl)-N-phenylnitrone | Ethanol, Reflux |

6-Methoxyquinoline-3-carbonitrile (B3100304) Derivatives

The synthesis of 6-methoxyquinoline-3-carbonitrile from its corresponding carbaldehyde is a key transformation that opens up further avenues for derivatization. The nitrile group is a valuable synthon, which can be converted into other functional groups such as amines, amides, and carboxylic acids. A series of novel 6-methoxyquinoline-3-carbonitrile derivatives have been synthesized and characterized. researchgate.netresearchgate.net

A common and reliable method for converting an aldehyde to a nitrile is a two-step process involving the formation of an aldoxime intermediate, followed by its dehydration. In the first step, this compound is reacted with hydroxylamine hydrochloride in the presence of a base, such as pyridine or sodium acetate, to yield this compound oxime.

In the second step, the oxime is subjected to dehydration to afford the desired 6-methoxyquinoline-3-carbonitrile. A variety of dehydrating agents can be employed for this purpose, including phosphorus pentoxide, acetic anhydride, or more modern reagents like those used in an Appel-type reaction. For instance, a catalytic amount of triphenylphosphine (B44618) oxide in the presence of oxalyl chloride and triethylamine (B128534) has been shown to be highly effective for the dehydration of oximes to nitriles under mild conditions. researchgate.net This transformation is typically high-yielding and proceeds with minimal side products.

Table 2: Two-Step Synthesis of 6-Methoxyquinoline-3-carbonitrile

| Step | Starting Material | Reagents | Product | Reaction Conditions |

|---|---|---|---|---|

| 1 | This compound | Hydroxylamine hydrochloride, Pyridine | This compound oxime | Ethanol, Reflux |

| 2 | This compound oxime | Triphenylphosphine oxide (cat.), Oxalyl chloride, Triethylamine | 6-Methoxyquinoline-3-carbonitrile | Dichloromethane, Room Temperature |

Biological and Medicinal Chemistry Applications of 6 Methoxyquinoline 3 Carbaldehyde Derivatives

Antimicrobial Activity

Derivatives of the 6-methoxyquinoline (B18371) scaffold have been investigated for their potential to combat microbial infections. These compounds have shown promise against a range of pathogenic bacteria and fungi.

The antibacterial potential of quinoline (B57606) derivatives has been a subject of extensive research. Studies on derivatives of quinoline-3-carbaldehyde and related structures have revealed significant activity against both Gram-positive and Gram-negative bacteria.

In one study, a series of quinoline-3-carbaldehyde hydrazone derivatives were synthesized and evaluated for their antimicrobial effects. nih.gov While many of the compounds showed weaker activity compared to standard drugs, specific derivatives demonstrated notable efficacy. nih.gov For instance, compounds designated as 3q5 and 3q6 exhibited promising activity against Methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 16 µg/ml. nih.govtrakya.edu.tr This highlights their potential as leads for developing new agents against drug-resistant bacteria.

Further research on related 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives also demonstrated broad-spectrum antibacterial activity. researchgate.net The majority of the tested compounds in this series showed moderate activity against various bacterial strains. researchgate.netconsensus.app Specifically, an ester derivative (7b ) and a thioether derivative (9c ) were most effective against Gram-positive strains like Streptococcus pneumoniae and Bacillus subtilis. researchgate.net Against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, derivatives 7b , 7d , and 9b showed the highest activity. researchgate.net

| Derivative Type | Compound ID | Target Organism | Activity (MIC) | Reference |

| Hydrazone | 3q5 | MRSA | 16 µg/ml | nih.govtrakya.edu.tr |

| Hydrazone | 3q6 | MRSA | 16 µg/ml | nih.govtrakya.edu.tr |

| Ester | 7b | Gram-positive & Gram-negative | High | researchgate.net |

| Thioether | 9c | Gram-positive | High | researchgate.net |

| Thioether | 9b | Gram-negative | High | researchgate.net |

| Ester | 7d | Gram-negative | High | researchgate.net |

This table summarizes the antibacterial efficacy of selected 6-Methoxyquinoline-3-carbaldehyde and related derivatives.

In addition to their antibacterial properties, derivatives of 6-methoxyquinoline have been assessed for their effectiveness against fungal pathogens.

The same study that evaluated 6-methoxyquinoline-3-carbonitrile derivatives for antibacterial use also tested them against several fungi, including Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum, and Candida albicans. researchgate.net Most of the synthesized compounds displayed moderate antifungal activity. researchgate.net Notably, one derivative, 7e , was found to be more potent than the standard antifungal drug Amphotericin B against three of the tested fungal species. researchgate.net

| Derivative Type | Compound ID | Target Fungi | Activity | Reference |

| Ester | 7e | Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum | More active than Amphotericin B | researchgate.net |

This table highlights the antifungal efficacy of a notable 6-methoxyquinoline derivative.

Understanding the relationship between the chemical structure of these compounds and their biological activity (Structure-Activity Relationship, SAR) is crucial for designing more potent antimicrobial agents. researchgate.netmdpi.com For quinoline derivatives, antimicrobial potency is significantly influenced by the types and positions of substituents on the quinoline ring. researchgate.net

In the case of quinoline-3-carbaldehyde hydrazone derivatives, molecular docking studies have provided insights into their mechanism of action. For compound 3q6 , one of the most effective against MRSA, it was found to form a hydrogen bond between its quinoline nitrogen and the amino acid residue ARG132 in the active site of DNA topoisomerase IV, a crucial bacterial enzyme. nih.govtrakya.edu.tr This interaction is believed to be key to its antibacterial effect.

For the 6-methoxyquinoline-3-carbonitrile series, the nature of the substituent group introduced via the carbaldehyde or a related functional group plays a critical role. The superior activity of ester and thioether derivatives suggests that these moieties are favorable for antimicrobial action. researchgate.net The hydrophilicity and electronic properties of these substituents can affect the molecule's ability to penetrate bacterial cell walls and interact with its target. researchgate.net The collective findings indicate that modifications at the 3-position of the 6-methoxyquinoline core are a viable strategy for tuning the antimicrobial spectrum and potency. researchgate.net

Anticancer Research

The quinoline nucleus is a well-established pharmacophore in anticancer drug design. globalresearchonline.net Derivatives of this compound have been explored for their potential as anticancer agents, primarily through mechanisms like the inhibition of key enzymes in cancer progression and direct antiproliferative effects on tumor cells. researchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase receptor involved in angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. nih.govmdpi.com Inhibiting VEGFR-2 is a major strategy in modern cancer therapy. mdpi.com

While direct studies on this compound derivatives as VEGFR-2 inhibitors are limited in the provided search results, the broader class of quinoline and quinazoline (B50416) compounds has been extensively studied for this purpose. nih.govnih.goveurekaselect.com For example, various quinazoline derivatives have shown potent VEGFR-2 inhibition, with some compounds exhibiting IC₅₀ values in the nanomolar range. nih.gov One study on novel quinoxaline-based derivatives, which share a similar heterocyclic core, identified a compound (7f ) that displayed 1.2 times the VEGFR-2 inhibitory activity of the standard drug sorafenib. researchgate.net These findings suggest that the quinoline scaffold, including the 6-methoxy substituted variants, is a promising starting point for designing novel VEGFR-2 inhibitors. nih.gov The electronic and steric properties conferred by the 6-methoxy group and the potential for diverse functionalization at the 3-carbaldehyde position could be leveraged to develop potent and selective inhibitors.

Derivatives of this compound have been directly tested for their ability to inhibit the growth of various cancer cell lines. nih.govtrakya.edu.tr

A study on quinoline-3-carbaldehyde hydrazone derivatives investigated their cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. nih.gov The results indicated that the compounds generally showed weaker cytotoxic activity. However, at a concentration of 100 µM, derivatives 3q12 , 3q17 , and 3q22 reduced the viability of A549 cells to 59.28%, 76.24%, and 72.92%, respectively. nih.govtrakya.edu.tr

In another study, a series of novel quinoline-3-carbaldehyde hydrazones bearing a benzotriazole (B28993) moiety were evaluated for their in vitro cytotoxicity against three human tumor cell lines: DAN-G (pancreatic cancer), LCLC-103H (lung cancer), and SISO (cervical cancer). mdpi.com These compounds demonstrated pronounced cancer cell growth inhibitory effects, with IC₅₀ values in the low micromolar range (1.23–7.39 µM). mdpi.com The most potent compound, 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline (5e) , showed IC₅₀ values ranging from 1.23 to 1.49 µM across the tested cell lines. mdpi.com

Furthermore, research on related 6-substituted 9-methoxy-11H-indeno[1,2-c]quinolin-11-ones revealed significant antiproliferative activity. researchgate.net Specifically, 6-[2-(dimethylamino)ethylamino]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one (89a) and its 6-[3-(dimethylamino)propylamino] derivative (89b ) were found to completely inhibit the growth of H460 lung cancer cells at a concentration of 100 µM. researchgate.net

| Compound/Derivative | Cancer Cell Line(s) | Activity/IC₅₀ Value | Reference |

| Hydrazone 3q12 | A549 (Lung) | Reduced viability to 59.28% at 100 µM | nih.govtrakya.edu.tr |

| Hydrazone 3q17 | A549 (Lung) | Reduced viability to 76.24% at 100 µM | nih.govtrakya.edu.tr |

| Hydrazone 3q22 | A549 (Lung) | Reduced viability to 72.92% at 100 µM | nih.govtrakya.edu.tr |

| Hydrazone 5e | DAN-G, LCLC-103H, SISO | IC₅₀ = 1.23–1.49 µM | mdpi.com |

| Indenoquinolinone 89a | H460 (Lung) | Significant activity at 3.47 µM | researchgate.net |

| Indenoquinolinone 89b | H460 (Lung) | Significant activity at 3.39 µM | researchgate.net |

This table presents the antiproliferative activity of various derivatives based on the quinoline-3-carbaldehyde scaffold.

Neuroprotective Potentials

The quinoline core, particularly when functionalized, serves as a basis for developing potent neuroprotective agents. Research has focused on derivatives of this compound for their ability to mitigate neuronal damage in severe neurological conditions.

Derivatives of this compound have shown considerable promise in the context of ischemic stroke therapy. A notable example is the quinolylnitrone (QN) designated as (Z)-N-tert-butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine oxide (QN23), which is synthesized from 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333). mdpi.comresearchgate.net This compound has been identified as a potent neuroprotective agent. capes.gov.brresearchgate.net

In experimental models of ischemic conditions, such as oxygen-glucose deprivation (OGD) in neuronal cultures, many QNs demonstrated the ability to improve neuronal viability. capes.gov.br QN23, in particular, was highlighted as a highly effective neuroprotective quinolylnitrone. odu.edu Further studies confirmed its efficacy in both global and focal cerebral ischemia in vivo models, where it was shown to decrease neuronal death and reduce the size of the infarct. capes.gov.brresearchgate.net This strong neuroprotective profile has led to QN23 being considered a new lead compound for the treatment of ischemic stroke. capes.gov.brresearchgate.netodu.edu The synthesis of such neuroprotective agents often involves the reaction of the parent carbaldehyde with N-tert-butylhydroxylamine hydrochloride. researchgate.net

| Compound | Starting Material | Key Findings | Reference(s) |

| QN23 | 2-chloro-6-methoxyquinoline-3-carbaldehyde | Potent neuroprotective agent; improves neuronal viability after OGD; reduces infarct size in in-vivo ischemia models. | mdpi.comresearchgate.netcapes.gov.brresearchgate.netodu.edu |

| QN4, QN15 | 2-chloro-6-methoxyquinoline-3-carbaldehyde derivatives | Investigated as new neuroprotective agents for ischemic stroke therapy. | mdpi.com |

The neuroprotective effects of quinolylnitrones like QN23 are closely linked to their antioxidant capabilities, specifically their function as spin traps. capes.gov.brresearchgate.net Spin trapping is a technique used to detect and identify short-lived free radicals. mdpi.com Nitrones, which are N-oxides of imines, can react with unstable free radicals to form more stable radical adducts (spin adducts) that can be detected using Electron Spin Resonance (ESR) spectroscopy. mdpi.comrsc.org

A variety of heteroaryl nitrones have been synthesized and evaluated for their ability to trap and stabilize different free radicals, including reactive oxygen species (ROS). rsc.orgnih.govrsc.org The antioxidant analysis of QN23 confirmed its strong capacity for scavenging various toxic oxygenated radical species, which supports its neuroprotective action. capes.gov.brresearchgate.net The ability of these nitrone derivatives to neutralize harmful radicals is a key mechanism behind their therapeutic potential in oxidative stress-related conditions like ischemic stroke. mdpi.com The efficacy of a nitrone as a spin trap depends on the nature of its substituents and its kinetic properties, such as the half-life of the resulting spin adduct at physiological pH. rsc.org

Anti-malarial Investigations

The quinoline scaffold is historically significant in the fight against malaria, with quinine (B1679958) and its synthetic analogues like chloroquine (B1663885) being cornerstone therapies. nih.gov Research into new quinoline derivatives continues in an effort to overcome drug resistance. biotech-asia.org

Derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622) have been synthesized and evaluated for their in-vitro anti-malarial activity against Plasmodium falciparum. biotech-asia.org A series of novel compounds, including dihydropyrimidines and 1,3,4-oxadiazole (B1194373) derivatives bearing a quinolinyl residue, demonstrated moderate to high anti-malarial activities. biotech-asia.org For instance, a 1,3,4-oxadiazole derivative containing a 2-chloroquinoline (B121035) moiety showed greater activity than its corresponding ethyl ester or carbohydrazide (B1668358) analogues. biotech-asia.org These findings highlight the potential of functionalizing the this compound core to develop new and effective anti-malarial agents.

| Derivative Class | Starting Material | Activity | Key Finding | Reference(s) |

| Dihydropyrimidines | 2-chloroquinoline-3-carbaldehyde | Moderate to High | Compounds 4b, 4g, and 4i showed excellent activity against P. falciparum. | biotech-asia.org |

| 1,3,4-Oxadiazole | 2-chloroquinoline-3-carbaldehyde | High | Compound 12 (IC₅₀ = 0.46 µg/mL) was more active than related ester and carbohydrazide derivatives. | biotech-asia.org |

Anti-tubercular Agent Development

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health challenge, necessitating the development of novel drugs. bohrium.com Quinoline derivatives have emerged as a promising class of anti-tubercular agents. ekb.eg

Specifically, derivatives of 6-methoxy-2-chloroquinoline-3-carbaldehyde have been used as precursors for potent anti-TB compounds. bohrium.com For example, Schiff bases were formed through the condensation of 2-chloroquinoline-3-carbaldehyde with various aromatic amines, and these compounds were evaluated for their anti-mycobacterial properties. mdpi.com In one study, 6-methoxy-2-chloroquinoline-3-carbaldehyde was reacted to form Schiff bases, which were then reduced to produce compounds like N′-((2-chloro-6-methoxyquinolin-3-yl)methyl)isonicotinohydrazide. This derivative exhibited exceptional activity against Mtb, with a minimum inhibitory concentration (MIC) of 15.00 µM. bohrium.com Mechanistic studies suggest that some quinoline derivatives may act by activating glutamate (B1630785) kinase in Mtb, leading to a redox imbalance and cell death, presenting a novel therapeutic strategy.

Broader Pharmacological Spectrum of Quinoline Scaffolds in Drug Discovery

The quinoline ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of pharmacologically active compounds. Beyond the specific applications already discussed, quinoline derivatives exhibit a remarkably broad range of biological activities.

This versatile heterocyclic structure is a key component in drugs targeting a wide array of diseases. The pharmacological activities associated with the quinoline nucleus include:

Anticancer: Various quinoline derivatives have been synthesized and tested against human cancer cell lines, showing significant cytotoxic effects. ekb.eg

Antiviral: The scaffold is integral to the development of agents against viruses such as ZIKV and DENV.

Antibacterial and Antifungal: Quinolines are effective against a range of bacterial and fungal pathogens. ekb.eg

Anti-inflammatory and Analgesic: These properties are also well-documented for quinoline-based compounds.

Anti-Alzheimer's Disease: The scaffold has been explored for its potential in treating neurodegenerative disorders like Alzheimer's.

Anticholesterol and Antihypertensive: Quinoline derivatives also show potential in managing cardiovascular conditions. bohrium.com

The functionalization of the quinoline ring at different positions allows for the modulation of its pharmacological activity, making it a valuable starting point for the rational design of new, potent, and safer therapeutic agents.

Evaluation of Metal Complexes Derived from this compound Analogues

The field of bioinorganic chemistry has explored the use of metal complexes with organic ligands to enhance therapeutic efficacy. Schiff bases derived from quinoline aldehydes are excellent chelating agents that form stable complexes with various transition metals. These metal complexes often exhibit greater biological activity than the free ligands.

Advanced Characterization and Spectroscopic Analysis of 6 Methoxyquinoline 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the three-dimensional structure of molecules. For 6-methoxyquinoline-3-carbaldehyde and its derivatives, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are routinely employed to confirm their structures.

Proton NMR (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its electronic environment, while the splitting pattern (multiplicity) arises from the magnetic coupling between neighboring protons, providing information about adjacent protons.

For example, the ¹H NMR spectrum of the related compound, 2-methylquinoline-6-carbaldehyde, shows the aldehydic proton as a singlet at 10.10 ppm. The aromatic protons appear in the range of 7.34-8.23 ppm, and the methyl protons at 2.74 ppm. Similarly, for isoquinoline-6-carbaldehyde, the aldehydic proton is observed at 10.37 ppm.

Table 1: ¹H NMR Data for Selected 6-Methoxyquinoline (B18371) Derivatives

| Compound | Solvent | Chemical Shifts (ppm) and Coupling Constants (Hz) |

| 6-Methoxy-3-methyl-4-phenylquinoline | CDCl₃ | 8.70 (s, 1H), 8.01 (d, J = 9.1 Hz, 1H), 7.57-7.49 (m, 2H), 7.49-7.43 (m, 1H), 7.32-7.22 (m, 3H), 6.69 (d, J = 2.8 Hz, 1H), 3.67 (s, 3H, OCH₃), 2.22 (s, 3H, CH₃) |

| 6-Methoxy-4-(3-methoxyphenyl)quinoline | CDCl₃ | 8.78 (d, J = 4.4 Hz, 1H), 8.07 (d, J = 9.2 Hz, 1H), 7.43 (t, J = 7.9 Hz, 1H), 7.37 (dd, J = 9.2, 2.8 Hz, 1H), 7.27 (d, J = 4.3 Hz, 1H), 7.22 (d, J = 2.8 Hz, 1H), 7.09 (d, J = 7.6 Hz, 1H), 7.07-7.04 (m, 1H), 7.04-7.00 (m, 1H), 3.85 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃) |

| 4-(3-Bromophenyl)-6-methoxyquinoline | CDCl₃ | 8.79 (d, J = 4.4 Hz, 1H), 8.07 (d, J = 9.2 Hz, 1H), 7.67 (t, J = 1.8 Hz, 1H), 7.66-7.58 (m, 1H), 7.44 (m, 1H), 7.42-7.36 (m, 2H), 7.25 (d, J = 4.4 Hz, 1H), 7.11 (d, J = 2.8 Hz, 1H), 3.80 (s, 3H, OCH₃) |

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon signal is dependent on its hybridization and electronic environment.

For this compound, the aldehydic carbon is expected to have a chemical shift in the downfield region, typically between 180 and 200 ppm. The carbons of the quinoline (B57606) ring will appear in the aromatic region (approximately 100-160 ppm), with the carbon attached to the methoxy (B1213986) group showing a characteristic upfield shift compared to the other aromatic carbons. The methoxy carbon itself will appear further upfield, typically around 55-60 ppm.

The ¹³C NMR data of related compounds supports these expectations. For example, in 2-methylquinoline-6-carbaldehyde, the aldehydic carbon resonates at 191.5 ppm.

Mass Spectrometry (MS)

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Metal Complexes

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a powerful analytical technique for determining the elemental composition of samples, particularly for the quantitative analysis of metals in coordination complexes. Although specific ICP-OES studies on metal complexes of this compound are not extensively documented in the reviewed literature, the technique is widely applied in the characterization of metal complexes involving quinoline-based ligands.

The principle of ICP-OES involves introducing a sample into a high-temperature argon plasma, which excites the atoms of the elements present. As these excited atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

In the context of metal complexes derived from this compound, ICP-OES would be instrumental in:

Confirming the Metal-to-Ligand Ratio: By accurately measuring the concentration of the metal in a known amount of the complex, the stoichiometry of the complex can be verified.

Assessing Purity: The technique can detect and quantify trace metallic impurities that may be present from the synthesis, such as residual catalysts or starting materials.

For instance, in the characterization of newly synthesized osmium(IV) pyrazole (B372694) carbothioamide complexes, ESI-MS and ICP-OES were utilized to confirm the composition of the compounds. Similarly, the hyphenation of ion chromatography with ICP-MS has been demonstrated as a robust method for determining the stability constants of metal complexes, a crucial parameter in understanding their behavior in solution. rsc.org This approach allows for the separation of the metal complex from the free metal ion, with subsequent quantification by ICP-MS. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum provides a unique "fingerprint" of a compound based on the vibrations of its chemical bonds. For this compound and its derivatives, IR spectroscopy is used to confirm the presence of key functional groups.

The analysis of various quinoline derivatives reveals characteristic absorption bands. For example, in the study of 2-chloro-3-(substituted benzylidene)-8-methyl quinolines, the IR spectra show characteristic peaks for the C-N, C=N (imine), C-Cl, and aromatic C=C bonds. chemijournal.com The carbonyl (C=O) stretching frequency is particularly important for identifying the aldehyde group in this compound. Studies on anthraquinone (B42736) derivatives have shown how substituents affect the C=O stretching frequency. nih.gov

In the case of this compound, the expected characteristic IR absorption bands would include:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde C-H | Stretching | 2850-2750 |

| Carbonyl C=O | Stretching | 1700-1680 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-O-C (ether) | Asymmetric Stretching | 1275-1200 |

| C-O-C (ether) | Symmetric Stretching | 1075-1020 |

| C-N | Stretching | 1342-1333 chemijournal.com |

These values are based on typical ranges and data from related quinoline structures. For instance, the IR spectrum of 2,6-dichloro-3-formyl quinoline shows a strong carbonyl peak at 1693 cm⁻¹. chemijournal.com The analysis of 5,8-quinolinedione (B78156) derivatives also highlights the significance of the carbonyl wavelength range of 1700–1650 cm⁻¹ in their FT-IR spectra. mdpi.com

X-ray Crystallography for Precise Structural Elucidation

Detailed crystallographic studies have been conducted on derivatives of quinoline-3-carbaldehyde, providing a clear picture of their solid-state structures. For example, the crystal structure of 2-Chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) has been determined. nih.gov The analysis revealed that the quinoline fused-ring system is planar, with the formyl group slightly bent out of this plane. nih.gov

Crystallographic Data for 2-Chloro-6-methoxyquinoline-3-carbaldehyde nih.gov

| Parameter | Value |

| Molecular Formula | C₁₁H₈ClNO₂ |

| Molecular Weight | 221.63 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.7072 (9) |

| b (Å) | 14.3474 (13) |

| c (Å) | 9.3487 (10) |

| β (°) | 109.415 (2) |

| Volume (ų) | 974.98 (18) |

| Z | 4 |

Similarly, the crystal structure of 2-Methoxyquinoline-3-carbaldehyde has also been elucidated. researchgate.net In this compound, the quinoline ring system is essentially planar, and the methoxy and aldehyde groups are nearly coplanar with the ring system. researchgate.net The packing of the molecules in the crystal is stabilized by C-H···O hydrogen bonds and π-π stacking interactions. researchgate.net

Crystallographic Data for 2-Methoxyquinoline-3-carbaldehyde researchgate.net

| Parameter | Value |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.8206 (6) |

| b (Å) | 4.8446 (3) |

| c (Å) | 21.6828 (14) |

| β (°) | 90.612 (4) |

| Volume (ų) | 926.50 (10) |

| Z | 4 |

These detailed structural data are crucial for understanding the intermolecular interactions that govern the properties of these compounds in the solid state and for designing new derivatives with specific functionalities.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the empirical formula of the synthesized compound and is a key indicator of its purity.

The characterization of novel heterocyclic compounds, including quinoline derivatives, routinely involves elemental analysis to confirm their composition. For instance, in the synthesis of various 2-chloro quinoline-3-carbaldehyde derivatives, elemental analysis was performed to verify the chemical formulas of the products. chemijournal.com The results are typically presented as a comparison between the calculated and found percentages for C, H, and N.

Example of Elemental Analysis Data for a Quinoline Derivative chemijournal.com

| Compound | Formula | Analysis | %C | %H | %N |

| 2-Chloro-3-(4'-nitro benzylidene)-8-Methyl Quinoline | C₁₇H₁₂N₃O₂Cl | Calcd. | 62.76 | 3.69 | 12.92 |

| Found | (Not Reported) | (Not Reported) | (Not Reported) | ||

| 2-Chloro-3-(3'-methyl benzylidene)-8-Methyl Quinoline | C₁₈H₁₅N₂Cl | Calcd. | 73.46 | 5.10 | 9.52 |

| Found | (Not Reported) | (Not Reported) | (Not Reported) |

This technique is a cornerstone of chemical synthesis and characterization, providing essential data for the validation of new molecular structures.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of organic compounds. missouri.edu In the synthesis of this compound and its derivatives, Thin Layer Chromatography (TLC) and Column Chromatography are routinely employed.

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to:

Monitor the progress of a reaction: By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the consumption of reactants and the formation of products over time.

Determine the number of components in a mixture: A single spot on the TLC plate after development suggests a pure compound, while multiple spots indicate the presence of impurities or multiple products.

Identify a suitable solvent system for column chromatography: Different solvent mixtures (eluents) are tested to find the one that provides the best separation of the desired compound from impurities.

The separation on a TLC plate is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (the eluent). juliethahn.com Polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Nonpolar compounds have a higher affinity for the mobile phase and travel further, leading to a higher Rf value.

Column chromatography is a preparative technique used to purify compounds from a mixture on a larger scale than TLC. missouri.edu The principle is the same as for TLC, but the stationary phase is packed into a vertical glass column. The mixture is loaded onto the top of the column, and the eluent is passed through the column. The components of the mixture separate into bands as they travel down the column at different rates. These bands are then collected as separate fractions as they exit the bottom of the column.

In the synthesis of various quinoline derivatives, column chromatography on silica gel is a common purification method. researchgate.net The choice of the eluent is critical for achieving good separation and is often determined by preliminary TLC analysis. For example, in the synthesis of certain heterocyclic compounds from 2-chloroquinoline-3-carbaldehydes, the reaction products were purified by column chromatography. The specific solvent system used depends on the polarity of the target compound and the impurities to be removed.

Computational and Theoretical Studies in 6 Methoxyquinoline 3 Carbaldehyde Research

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is instrumental in structure-based drug design, helping to understand and predict the interaction between a potential drug candidate and its protein target. nih.govresearchgate.net

In the study of 6-Methoxyquinoline-3-carbaldehyde and related quinoline (B57606) derivatives, molecular docking is employed to elucidate their binding modes within the active sites of various enzymes and receptors. These studies are critical for rationalizing the biological activity of the compounds and for guiding the design of more potent and selective inhibitors.

For instance, docking studies on quinoline derivatives often reveal key interactions that stabilize the ligand-protein complex. Common interactions include:

Hydrogen Bonds: The nitrogen atom in the quinoline ring and the oxygen atom of the methoxy (B1213986) or carbaldehyde groups can act as hydrogen bond acceptors, forming strong connections with hydrogen bond donor residues (e.g., Lysine, Asparagine) in the protein's binding pocket. nih.govbiorxiv.org

Hydrophobic Interactions: The aromatic quinoline ring system frequently engages in hydrophobic interactions with nonpolar amino acid residues such as Valine, Isoleucine, and Phenylalanine. nih.gov

Pi-Interactions: The planar aromatic structure of the quinoline core allows for various π-interactions, including π-π stacking with aromatic residues like Phenylalanine or Tyrosine, and π-cation interactions with charged residues. lew.ro

In studies involving derivatives like 2H-thiopyrano[2,3-b]quinolines, interactions with amino acid residues such as ILE-8, LYS-7, VAL-14, and TRP-12 were identified as crucial for binding. nih.gov Similarly, docking of quinoline-3-carboxamides (B1200007) into the ATP binding site of kinases showed that the quinoline nitrogen is key for binding to the hinge region of the kinase. mdpi.com These analyses provide a detailed map of the binding site, highlighting which functional groups on the ligand are most important for affinity and which amino acid residues are critical for the interaction.

A primary output of molecular docking simulations is the prediction of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). researchgate.net This value estimates the strength of the interaction between the ligand and the protein, with more negative values typically indicating stronger binding. lew.roresearchgate.net These predictions are vital for ranking potential drug candidates and prioritizing them for synthesis and experimental testing.

While specific docking scores for this compound against a particular target are context-dependent, studies on analogous quinoline-based compounds provide representative data. For example, docking studies of various small molecules against protein targets have yielded binding energies in the range of -5.0 to over -11.0 kcal/mol. nih.govbiorxiv.orgresearchgate.net The binding affinity for a series of 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer peptide CB1a ranged from -5.3 to -6.1 kcal/mol. nih.gov In another study, certain flavonoid compounds demonstrated binding energies as strong as -8.21 kcal/mol against specific kinases. researchgate.net The Molecular Mechanics with Generalized Born and Surface Area (MMGBSA) method is also used to calculate binding free energies, which can further validate the docking results. biorxiv.org

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 2H-thiopyrano[2,3-b]quinoline Derivatives | CB1a (Anticancer Peptide) | -5.3 to -6.1 | nih.gov |

| Flavonoids | p38 MAPK | -8.21 | researchgate.net |

| Pyrimidindione Derivatives | CDK1 | -9.6 | lew.ro |

| Small Molecule Inhibitors | PfHT1 | -11.2 to -13.8 | biorxiv.org |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.comnih.gov MD simulations track the movements and interactions of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. biorxiv.orgpsu.edu For quinoline derivatives, MD simulations are used to confirm the stability of the binding pose predicted by docking. mdpi.com These simulations can reveal whether the key hydrogen bonds and hydrophobic interactions are maintained over a period of nanoseconds, thus validating the proposed binding mode. biorxiv.org

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Studies

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. ADME studies predict how a compound is absorbed, distributed throughout the body, metabolized, and ultimately excreted. Computational models are frequently used for the early-stage prediction of these properties, helping to identify potential liabilities and guide molecular optimization. nih.govresearchgate.net

For quinoline derivatives, including those structurally related to this compound, various ADME parameters are calculated using specialized software. nih.gov These predictions help assess the compound's drug-likeness. A study on novel ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde indicated that the synthesized compounds possessed reliable ADME properties. researchgate.netasianpubs.org

| ADME Parameter | Description | Importance in Drug Design |

|---|---|---|

| Aqueous Solubility (QPlogS) | Predicts the solubility of the compound in water. | Crucial for absorption and formulation. |

| Lipophilicity (QPlogPo/w) | The octanol/water partition coefficient, indicating fat solubility. | Affects absorption, membrane permeability, and distribution. |

| Human Oral Absorption | Percentage of the compound absorbed into the bloodstream after oral administration. | Key indicator of bioavailability for orally administered drugs. |

| Blood-Brain Barrier (BBB) Penetration (QPlogBB) | Predicts the ability of the compound to cross the BBB. | Essential for CNS-targeting drugs; undesirable for others to avoid side effects. |

| hERG K+ Channel Blockage (QPlogHERG) | Predicts potential for blocking the hERG potassium channel. | A critical safety parameter to avoid potential cardiotoxicity. |

| Cell Permeability (QPPCaco) | Predicts permeability across Caco-2 cells, a model for the intestinal wall. | Indicates potential for intestinal absorption. |

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic structure, reactivity, and energetic stability.

For quinoline derivatives, DFT calculations are used to optimize the molecular geometry and to analyze the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. This analysis helps in understanding the electron-deficient nature of the quinoline ring and predicting sites susceptible to nucleophilic or electrophilic attack.

Bond Dissociation Energies

Computational and theoretical studies are pivotal in determining the bond dissociation energies (BDEs) of molecules like this compound. The BDE quantifies the energy required to break a specific covalent bond homolytically, forming two radical species. This thermochemical parameter is fundamental to understanding a molecule's stability, reactivity, and potential reaction pathways.

While direct experimental measurements of BDEs for complex molecules can be challenging, computational chemistry offers powerful tools for their prediction. nih.govnrel.gov Methods such as Density Functional Theory (DFT) are widely employed to calculate the enthalpies of a molecule and its corresponding radicals. researchgate.netresearchgate.net The BDE is then determined by the difference in the enthalpies of formation between the products (radicals) and the reactants (the parent molecule). researchgate.net The choice of functional and basis set within DFT calculations is crucial for achieving high accuracy that compares well with experimental values. nih.govresearchgate.netnih.gov

Detailed computational studies providing a full profile of bond dissociation energies for every bond in this compound are not extensively available in the current literature. However, research on the parent compound, 6-methoxyquinoline (B18371), provides valuable insight into the strength of the methoxy group's attachment to the quinoline core.

An experimental and theoretical study on the energetics of 6-methoxyquinoline determined its demethoxylation enthalpy. This value represents the bond dissociation energy of the C6–OCH₃ bond. The research utilized static-bomb calorimetry for experimental measurements and compared these with theoretical calculations at the G3(MP2)//B3LYP level to ensure accuracy. The reported demethoxylation enthalpy for 6-methoxyquinoline is 167 kJ·mol⁻¹.

The presence of the electron-withdrawing aldehyde group at the 3-position of the quinoline ring in this compound would be expected to influence the BDEs of various bonds within the molecule compared to the unsubstituted 6-methoxyquinoline. For example, the aldehydic C-H bond is a site of potential chemical transformation, and its BDE is a key parameter in predicting its reactivity. Future computational studies are needed to elucidate the specific BDE values for the C-H and C-C bonds of the formyl group, as well as other key bonds within the this compound molecule.

Research Findings on Related Compounds

Below is a data table summarizing the relevant bond dissociation energy found for the parent compound, 6-methoxyquinoline.

| Compound Name | Bond | Bond Dissociation Energy (kJ·mol⁻¹) | Method |

| 6-Methoxyquinoline | C6–OCH₃ | 167 | Calorimetry & G3(MP2)//B3LYP |

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of new and improved methods for synthesizing 6-methoxyquinoline-3-carbaldehyde and its derivatives is a cornerstone of future research. While established methods like the Vilsmeier-Haack reaction are effective, the focus is shifting towards greener, more efficient, and highly selective synthetic strategies. nih.govnih.govtandfonline.comrsc.org

Future synthetic endeavors will likely concentrate on:

Microwave-assisted synthesis: This technique has already shown promise in accelerating reaction times and improving yields for related quinoline (B57606) derivatives and is a prime candidate for optimizing the synthesis of this compound analogs. nih.gov

Multi-component reactions: One-pot reactions that combine multiple starting materials to form complex products in a single step offer significant advantages in terms of efficiency and atom economy. nih.govresearchgate.net Exploring such reactions for this scaffold could rapidly generate diverse libraries of compounds for biological screening.

Catalyst innovation: The use of novel and more efficient catalysts, including transition metal catalysts for cross-coupling reactions, can lead to the creation of previously inaccessible derivatives with unique substitution patterns. nih.gov Research into organocatalysis could also provide milder and more environmentally friendly synthetic routes.

These advancements will not only streamline the production of this compound but also facilitate the synthesis of a wider array of derivatives with tailored properties.

Exploration of New Biological Activities and Therapeutic Applications

While the anticancer and antimalarial properties of quinoline derivatives are well-documented, the full therapeutic potential of this compound remains largely untapped. nih.govmdpi.comnih.govbenthamscience.com Future research will undoubtedly focus on exploring its efficacy against a broader range of diseases.

Emerging areas of investigation include:

Neuroprotective agents: Given the antioxidant properties observed in related quinolylnitrones, derivatives of this compound are being investigated for their potential in treating neurodegenerative diseases like ischemic stroke. nih.gov

Antimicrobial agents: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial compounds. researchgate.net The quinoline core is a known pharmacophore in this area, and new derivatives of this compound are being synthesized and evaluated for their activity against various bacterial and fungal strains. researchgate.net

Enzyme inhibitors: Researchers are exploring the potential of this compound derivatives as inhibitors of various enzymes implicated in disease. For instance, they have been identified as potential inhibitors of α-glucosidase, which is relevant for diabetes management, and leishmanial methionine aminopeptidase (B13392206) 1, a target for treating leishmaniasis. rsc.orgnih.gov The scaffold is also being explored for its potential to inhibit kinases like VEGFR-2, which are involved in cancer progression. nih.gov

The discovery of new biological activities will be driven by high-throughput screening of diverse compound libraries derived from the this compound scaffold.

Rational Drug Design Approaches Utilizing this compound Scaffolds

Rational drug design, which relies on understanding the three-dimensional structure of biological targets, is becoming increasingly central to drug discovery. ijprajournal.com The this compound scaffold provides a versatile platform for designing targeted therapies. nih.govresearchgate.net

Future strategies in this area will involve:

Structure-based design: By utilizing the known 3D structures of target proteins, researchers can design and synthesize derivatives of this compound that fit precisely into the active site, leading to enhanced potency and selectivity. acs.org This approach is being applied to develop inhibitors for targets like the c-MET kinase and ROR1 pseudokinase in cancer. acs.orgnih.gov

Scaffold hopping: This technique involves replacing the core scaffold of a known active compound with a different one, like this compound, while maintaining the key pharmacophoric features. This can lead to the discovery of novel compounds with improved properties, such as better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Fragment-based drug discovery: This approach involves screening small molecular fragments for weak binding to a target protein and then growing or linking them to create more potent leads. The this compound core could serve as a starting point or a building block in this process.

These rational design approaches will enable the development of more effective and safer drugs based on the this compound framework.

Advanced Structure-Activity Relationship (SAR) Model Development

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. nih.gov For this compound, developing advanced SAR models will be key to optimizing its therapeutic potential.

Future research in SAR will focus on:

3D-QSAR (Quantitative Structure-Activity Relationship): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) will be used to build 3D models that correlate the steric and electrostatic properties of molecules with their biological activity. mdpi.comtandfonline.com These models can provide detailed insights into the structural requirements for optimal activity and guide the design of new, more potent analogs.

Pharmacophore modeling: This involves identifying the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. tandfonline.com Pharmacophore models for different biological targets can be used to virtually screen large compound databases and identify new hits based on the this compound scaffold.